1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoquinolinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphthalenyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow methods may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.
Naphthalenyl Derivatives: Compounds with naphthalenyl groups attached to different cores.
Phenylmethyl Derivatives: Compounds with phenylmethyl groups attached to different cores.
Uniqueness
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
845252-99-5 |
---|---|
Molecular Formula |
C26H21NO |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-benzyl-5-naphthalen-1-yl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C26H21NO/c28-26-25-15-7-14-23(22-13-6-11-20-10-4-5-12-21(20)22)24(25)16-17-27(26)18-19-8-2-1-3-9-19/h1-15H,16-18H2 |
InChI Key |
ATTNLHQXQKMLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC(=C21)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.